Guanosine 5'-diphosphate disodium salt

Ion Channel Pharmacology KATP Channel Electrophysiology

Standard GDP free acid fails in aqueous assays due to <5 mg/L solubility, while GMP lacks KATP channel activity. GDP disodium salt (GDP·Na₂) solves both: 50 mg/mL solubility enables physiological working concentrations. • **KATP channel reactivation**: 1 mM GDP increases mean open time from 369ms to 1171ms (3x > GTP) in vascular patch-clamp • **Hepcidin inhibition**: 10 µM prevents ferroportin degradation; 30 mg/kg i.p. reverses anemia of inflammation • **Enzymatic substrate**: Km = 0.026 mM for bacterial pyruvate kinase (6.7x higher affinity than ADP) • **Stability**: 36-month lyophilized at -20°C, ≥96% HPLC purity type I

Molecular Formula C10H13N5Na2O11P2
Molecular Weight 487.16 g/mol
Cat. No. B15614602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-diphosphate disodium salt
Molecular FormulaC10H13N5Na2O11P2
Molecular Weight487.16 g/mol
Structural Identifiers
InChIInChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2
InChIKeyLTZCGDIGAHOTKN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 5'-Diphosphate Disodium Salt: Biochemical Profile & Comparators


Guanosine 5'-diphosphate disodium salt (GDP·Na₂, CAS 7415-69-2; MW 487.16) is a purine nucleoside diphosphate comprising a guanine base, ribose sugar, and a pyrophosphate group neutralized by two sodium counterions . As the dephosphorylation product of GTP and the biosynthetic precursor to GTP via pyruvate kinase, GDP occupies a central node in guanine nucleotide metabolism . Its disodium salt form confers markedly enhanced aqueous solubility (~50 mg/mL in water, equivalent to ~102 mM) compared to the free acid form, and it is supplied as a lyophilized powder with long-term stability (36 months at -20°C) [1]. In the research supply chain, GDP disodium salt is distinguished from the monosodium salt (CAS 43139-22-6), the free acid (CAS 146-91-8), the ditromethamine salt, and from closely related purine nucleotides—GTP, GMP, ADP, and non-hydrolyzable analogs such as GDPβS and GTPγS—each of which exhibits distinct physicochemical and functional profiles relevant to experimental selection .

Enables millimolar aqueous stock solutions without organic co-solvents
Lyophilized powder with documented long-term stability
Compatible with K_ATP channel, GTPase, and iron mobilization studies

Why GDP Disodium Salt Cannot Be Substituted


The impulse to substitute GDP disodium salt with a less expensive or more readily available guanine nucleotide—such as GMP, GTP, or the GDP free acid—is common in procurement but carries experimentally consequential risks. GMP (guanosine 5'-monophosphate) lacks the terminal phosphate required for pyruvate kinase-mediated GTP regeneration and, critically, fails entirely to activate the 15 pS ATP-sensitive K⁺ channel that GDP activates at ≥100 μM with concentration-dependent efficacy [1]. GTP, while sharing the guanine base, exhibits approximately 3-fold lower potency than GDP in activating the same K_ATP channel isoform (1 mM GDP produces approximately 3-fold greater channel activity than 1 mM GTP in inside-out patch recordings from rabbit portal vein smooth muscle), and its distinct IC₅₀ profile for Kir6.2/SUR channel inhibition (IC₅₀ ~0.89 mM for wild-type Kir6.2/SUR2A) diverges substantially from GDP (IC₅₀ ~1.4 mM) [1][2]. The GDP free acid, meanwhile, has a reported aqueous solubility of only ~1.2–4.44 mg/L, versus 50 mg/mL for the disodium salt—a difference exceeding 10,000-fold that directly impacts achievable working concentrations in aqueous assay buffers [3]. These differential properties are not interchangeable; they dictate experimental feasibility, data reproducibility, and ultimately, the validity of cross-study comparisons.

GMP monophosphate

Lacks terminal phosphate required for K_ATP channel activation and GTP regeneration; channel activation is absent.

GTP trisodium salt

Exhibits lower K_ATP channel activation and a distinct Kir6.2/SUR inhibition profile, altering experimental readouts.

GDP free acid

Aqueous solubility is dramatically lower, limiting achievable working concentrations in aqueous buffers.

GDP Disodium Salt: Quantitative Comparator Evidence


K_ATP Channel Activation: GDP vs. GTP

In inside-out patch-clamp recordings from rabbit portal vein smooth muscle cells, GDP (1 mM) activated the pinacidil-sensitive 15 pS ATP-sensitive K⁺ channel with approximately 3-fold greater channel activity (NP₀) than GTP (1 mM). GDP increased mean channel open time in a concentration-dependent manner from 369 ms at 100 µM to 1171 ms at 1 mM, without altering the number of channel openings. In contrast, GMP (1 mM), GTPγS (100 µM), and GDPβS (1 mM) all failed to activate this channel, establishing stringent guanine nucleotide selectivity [1]. In a separate whole-cell patch-clamp study on rabbit portal vein myocytes, intracellular 1 mM GDP induced a slowly developing outward K-current at −37 mV that reached a maximum of 72 ± 4 pA (n = 40), with a half-maximal effective concentration of approximately 0.2 mM; ADP at 0.1 mM was equivalent to GDP, but at higher concentrations ADP was less effective and had almost no effect at 10 mM, while nucleotide triphosphates and monophosphates failed to induce any K-current [2]. In recombinant Kir6.2/SUR2A channels, GDP inhibited K_ATP conductance with an IC₅₀ of 1.4 mM, while GTP showed an IC₅₀ of 0.89 mM, and MgGDP activated channels with an EC₅₀ of 941 µM for Kir6.2/SUR2A and 183 µM for Kir6.2/SUR1 [3].

K_ATP Channel Activation
Head-to-head
GDP 1 mM: ~3× greater channel activity (NP₀) than GTP; GMP, GTPγS, GDPβS show no activation
Supports nucleotide selection for K_ATP channel activation assays
Inside-out patch, rabbit portal vein smooth muscle; whole-cell K-current recordings
Ion Channel Pharmacology KATP Channel Electrophysiology

Iron Mobilization Selectivity

In a systematic screen of 68,752 natural compounds via molecular docking, GDP was identified as a hepcidin-binding agent. In vitro, GDP (10 µM) reversed hepcidin (1 µM)-induced intracellular iron retention in both HepG2 and Caco-2 cells, restoring FPN-mediated cellular iron efflux. Critically, other organic phosphates tested—specifically flavin mononucleotide (FMN) and adenosine 5'-diphosphate (ADP)—failed to interact with hepcidin and were ineffective in preventing hepcidin-mediated ferroportin (FPN) degradation in FPN-GFP cell lines [1]. Flow cytometry quantification confirmed that GDP treatment sustained significantly higher FPN-GFP fluorescence than control (hepcidin-treated) cells, whereas FMN and ADP showed no protective effect on FPN internalization [1]. In vivo, co-administration of GDP (30 mg/kg) with FeSO₄ in a turpentine-induced anemia of inflammation (AI) mouse model increased hemoglobin levels, serum iron, and FPN expression while decreasing ferritin levels and spleen iron content by 46% relative to control mice [1].

Iron Mobilization Selectivity
Head-to-head
GDP 10 µM reversed hepcidin-induced iron retention; FMN and ADP showed no protective effect on FPN internalization
Supports hepcidin-ferroportin antagonist screening
FPN-GFP cell lines; turpentine-induced AI mouse model, 30 mg/kg i.p.
Iron Metabolism Hepcidin-Ferroportin Anemia of Inflammation

Aqueous Solubility: Disodium vs. Free Acid

The GDP disodium salt (CAS 7415-69-2) exhibits aqueous solubility of 50 mg/mL (approximately 102.6 mM when sonicated) at room temperature, producing a clear, colorless solution . In contrast, the GDP free acid (CAS 146-91-8) has a reported water solubility of approximately 4.44 mg/L (ALOGPS prediction) or 1.20–1.80 mg/L (experimental, 20–25°C) [1]. This represents a solubility differential of >10,000-fold in favor of the disodium salt. Even when compared to the monosodium salt hydrate (CAS 43139-22-6, solubility ~10 mg/mL in PBS pH 7.2), the disodium salt provides approximately 5-fold higher solubility . The pKa values of the phosphate groups (pK₃: 2.9, pK₄: 6.3, pK₅: 9.6 at 25°C, μ = 0.1) mean that the disodium salt is predominantly ionized at physiological pH, further enhancing solubility and buffering compatibility .

Aqueous Solubility
Cross-study comparable
Disodium salt: 50 mg/mL (~102.6 mM); free acid: ~4.44 mg/L (>10,000× difference)
Formulation-context: solubility dictates achievable working concentrations
Room temperature, water; disodium salt yields clear, colorless solution
Formulation Solubility Nucleotide Chemistry

Storage Stability: Lyophilized vs. Solution

GDP disodium salt in lyophilized powder form, stored at −20°C under desiccated conditions, is documented to remain stable for 36 months [1]. Once reconstituted in aqueous solution and stored at −20°C, stability is limited to 3 months, with a recommendation to aliquot to avoid repeated freeze-thaw cycles that accelerate potency loss [1]. This defined stability envelope can be contrasted with GDP-free acid preparations, which lack standardized long-term stability documentation in vendor specifications and are more susceptible to hydrolysis due to the absence of the stabilizing sodium counterion effect . Some vendors additionally report that the disodium salt can be shipped at ambient temperature without cooling measures, as stability testing supports room-temperature transit .

Storage Stability
Class-level inference
Lyophilized: 36 months at −20°C; Solution: 3 months at −20°C (aliquot to avoid freeze-thaw)
Stability documentation supports procurement and inventory planning
Lyophilized form enables long-term storage; solution stability defines working window
Stability Testing Storage Quality Control

Purity: HPLC Grade Options

Commercially available GDP disodium salt is supplied across a documented purity range. Sigma-Aldrich specifications: Catalog 51060 ≥90% (HPLC), Catalog G7127 (monosodium salt, Type I) ≥96% (HPLC) . MedChemExpress lists 93.16% purity for HY-113066A . Molekula reports ≥90.0% (HPLC) with heavy metals ≤0.001% [1]. In contrast, GTP disodium salt from some vendors shows purity as low as 76% (enzymatic) with >90 area% by HPLC, along with 9% Na⁺ and 8% H₂O content, highlighting that nucleotide salt purity can vary substantially and must be verified against the specific assay sensitivity requirements . For GDP disodium salt, the ≥96% (HPLC) grade (Type I, synthetic organic) is recommended for applications demanding high nucleotide homogeneity, such as quantitative GTPase kinetics or single-channel electrophysiology .

HPLC Purity Options
Cross-study comparable
≥90% (standard), ≥96% (Type I); comparator GTP salt as low as 76% enzymatic purity
Purity grade selection supports assay sensitivity requirements
Type I grade recommended for quantitative enzymology and electrophysiology
Analytical Specification Purity Procurement

GDP Disodium Salt: Optimal Application Scenarios


K_ATP Channel Run-Down Reactivation

GDP disodium salt (≥100 µM, applied to the cytosolic face in inside-out patch configuration) is the nucleotide of choice for reactivating pinacidil-sensitive 15 pS K_ATP channels that have undergone run-down following membrane excision from vascular smooth muscle preparations [1]. At 1 mM, GDP increases mean channel open time from 369 ms to 1171 ms in a concentration-dependent manner—an effect approximately 3-fold greater than that produced by equimolar GTP, while GMP is completely inactive [1]. In whole-cell recordings, 1 mM intracellular GDP induces a glibenclamide-sensitive (Kd = 25 nM) outward K⁺ current of 72 ± 4 pA at −37 mV, with a half-maximal effective concentration of ~0.2 mM [2]. The high aqueous solubility of the disodium salt (50 mg/mL, ~102 mM) enables preparation of concentrated stock solutions compatible with intracellular pipette solutions without the use of organic co-solvents that could compromise patch seal stability .

Iron Mobilization: Hepcidin-Ferroportin Antagonism

GDP disodium salt at 10 µM is validated as a hepcidin-binding inhibitor that prevents hepcidin-induced ferroportin internalization and restores FPN-mediated iron efflux in HepG2 and Caco-2 cell models [3]. This application is specific to GDP; other organic phosphates including FMN and ADP fail to interact with hepcidin and do not prevent FPN degradation [3]. For in vivo proof-of-concept studies, GDP (30 mg/kg i.p.) co-administered with FeSO₄ ameliorated turpentine-induced anemia of inflammation in mice, increasing hemoglobin and serum iron while decreasing spleen iron content by 46% [3]. The disodium salt form is essential for achieving soluble dosing solutions at 30 mg/kg without resorting to DMSO-based vehicles that could confound inflammatory endpoints .

GTP Regeneration via Pyruvate Kinase Coupling

GDP disodium salt serves as a substrate for pyruvate kinase in the presence of phosphoenolpyruvate (PEP) to regenerate GTP, supporting RNA biosynthesis, GTPase kinetics, and G-protein coupled receptor signaling studies . In bacterial pyruvate kinase (Streptococcus mutans), the Km for GDP is 0.026 mM—approximately 6.7% of the Km for ADP (0.39 mM), indicating that GDP is a higher-affinity substrate for this isoform, a property that may be exploited in coupled enzymatic assays requiring efficient GTP regeneration at low GDP concentrations [4]. The ≥96% (HPLC) purity grade (Type I) is recommended for quantitative kinetic studies to minimize interference from contaminating nucleotides that could act as alternative substrates or inhibitors .

GPCR Assays: GTPγS Binding

GDP disodium salt is employed as the basal nucleotide in [³⁵S]GTPγS binding assays to study GPCR-mediated G-protein activation. In these assays, GDP (typically 1–100 µM) is pre-bound to Gα subunits to establish the inactive state; agonist-stimulated GDP/GTPγS exchange is then quantified as a measure of receptor-catalyzed nucleotide exchange . The use of GDP disodium salt (rather than the free acid or GTP) as the basal nucleotide is standard because GDP—unlike GMP or GTP analogs—maintains the Gα subunit in a stable, receptor-responsive conformation that permits agonist-dependent exchange [5]. The 36-month lyophilized stability of the disodium salt supports long-term assay consistency across multi-year research programs [6].

Application
Selection Property
Validation Focus
K_ATP channel run-down reactivation
Channel activation profile and solubility
Patch-clamp K_ATP current recovery assay
Hepcidin-ferroportin antagonism
Iron mobilization selectivity
FPN internalization and iron efflux assay
GTP regeneration via pyruvate kinase
Substrate affinity for pyruvate kinase
Enzyme-coupled GTP synthesis kinetics
GPCR [³⁵S]GTPγS binding
Gα subunit basal nucleotide compatibility
Agonist-stimulated nucleotide exchange

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